molecular formula C15H14N4O B5660950 2-(1H-1,2,3-benzotriazol-1-yl)-N-benzylacetamide

2-(1H-1,2,3-benzotriazol-1-yl)-N-benzylacetamide

Cat. No. B5660950
M. Wt: 266.30 g/mol
InChI Key: WKNTVAQWWWRNQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-benzylacetamide and its derivatives often involves reactions that yield compounds with antimicrobial properties or serve as precursors for further chemical modifications. For instance, derivatives of benzotriazole, including 2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide, have been synthesized and evaluated for their antimicrobial activities against a range of pathogens, indicating the utility of these compounds in developing anti-infective agents (Jamkhandi & Disouza, 2012).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic methods, including NMR, FTIR, and MS, alongside elemental analysis. These techniques confirm the structures of synthesized compounds and provide insight into the molecular configurations that contribute to their chemical properties and reactivities (Duran & Canbaz, 2013).

Chemical Reactions and Properties

2-(1H-1,2,3-Benzotriazol-1-yl)-N-benzylacetamide participates in various chemical reactions, including intramolecular cyclization and amidoalkylation, leading to the formation of diverse compounds with potential pharmacological activities. These reactions are facilitated by the compound's structural features, which enable it to undergo transformations under specific conditions, yielding novel derivatives with enhanced chemical and biological properties (Katritzky, Lan, & Zhang, 1993).

Physical Properties Analysis

The physical properties of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-benzylacetamide derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in various environments. These properties are determined through experimental methods and significantly influence the compound's applications in chemical synthesis and potential drug formulations (Li & Chen, 2010).

Chemical Properties Analysis

The chemical properties of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-benzylacetamide, such as reactivity, stability, and interactions with various reagents, are integral to its applications in synthesis and drug development. Studies focusing on its reactions with different nucleophiles and electrophiles, alongside evaluations of its potential as a precursor in synthesizing biologically active molecules, highlight its versatility and importance in organic chemistry (Katritzky et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, benzotriazole and its derivatives are often used as corrosion inhibitors, where they can form a protective layer on the surface of metals .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Benzotriazole derivatives are a rich field of study with potential applications in materials science, medicinal chemistry, and other areas .

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c20-15(16-10-12-6-2-1-3-7-12)11-19-14-9-5-4-8-13(14)17-18-19/h1-9H,10-11H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNTVAQWWWRNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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